molecular formula C6H4Cl2O2 B115541 Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) CAS No. 140613-99-6

Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI)

Cat. No.: B115541
CAS No.: 140613-99-6
M. Wt: 179 g/mol
InChI Key: OZNDKLSERWQCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring with an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) typically involves the reaction of furan derivatives with chlorinating agents. One common method includes the use of acetic acid, acetic anhydride, and a zinc salt catalyst. The reaction is carried out at temperatures ranging from -10°C to 30°C, followed by a controlled pressure environment of 0-1.0 MPa and temperatures between 30°C and 120°C .

Industrial Production Methods: Industrial production of Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) often employs continuous-flow, gas-phase synthesis. This method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst. The process is optimized to achieve high selectivity and conversion rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) into less oxidized forms.

    Substitution: The compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various furan derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, contributing to its observed effects .

Comparison with Similar Compounds

    2-Acetylfuran: Shares a similar furan ring structure but lacks the chlorine atoms.

    2,5-Dichlorofuran: Another chlorinated furan derivative with different substitution patterns.

    Furfural: A furan derivative with an aldehyde group instead of an acetyl group.

Uniqueness: Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other furan derivatives may not be suitable .

Properties

IUPAC Name

2,2-dichloro-1-(furan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDKLSERWQCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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